2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl-
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Overview
Description
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C12H15NO It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under specific conditions. For instance, the compound can be synthesized by the reaction of 3,3,4,7-tetramethyl-2,3-dihydro-1H-indene with an oxidizing agent . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound has been studied for its potential antimicrobial and antifungal properties . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs .
Mechanism of Action
The mechanism of action of 3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . The exact molecular targets and pathways involved in its antimicrobial activity are still under investigation, but it is believed to disrupt the synthesis of essential biomolecules in the target organisms .
Comparison with Similar Compounds
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds such as 2,3-dihydro-1H-indene and 1,1,4,7-tetramethylindan . These compounds share structural similarities but differ in their chemical properties and applications. For instance, 2,3-dihydro-1H-indene is primarily used in the synthesis of other organic compounds, while 1,1,4,7-tetramethylindan has applications in the production of polymers and resins . The unique structural features of 3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one make it particularly valuable for specific research applications .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3,3,4,7-tetramethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO/c1-7-5-6-8(2)10-9(7)12(3,4)11(14)13-10/h5-6H,1-4H3,(H,13,14) |
InChI Key |
RTIJVQHVSHBAOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)C2(C)C |
Origin of Product |
United States |
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